2,9-Bis(ethylsulfanyl)acridine
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Overview
Description
2,9-Bis(ethylsulfanyl)acridine is a chemical compound belonging to the acridine family. Acridine derivatives are known for their wide range of applications in various fields, including pharmacology, material sciences, and biological sciences. The compound is characterized by the presence of two ethylsulfanyl groups attached to the acridine core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(ethylsulfanyl)acridine typically involves the introduction of ethylsulfanyl groups to the acridine core. One common method involves the reaction of acridine with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,9-Bis(ethylsulfanyl)acridine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylsulfanyl groups, reverting to the parent acridine structure.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the acridine core .
Scientific Research Applications
2,9-Bis(ethylsulfanyl)acridine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other acridine derivatives.
Biology: The compound is studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the development of fluorescent probes and dyes for various applications.
Mechanism of Action
The mechanism of action of 2,9-Bis(ethylsulfanyl)acridine primarily involves its interaction with DNA. The planar structure of the acridine core allows it to intercalate between DNA base pairs, disrupting the helical structure and affecting biological processes such as replication and transcription. This intercalation is driven by π-stacking interactions and charge transfer between the acridine core and the DNA base pairs .
Comparison with Similar Compounds
Similar Compounds
Acriflavine: An acridine derivative used as an antibacterial agent.
Proflavine: Another acridine derivative with antibacterial properties.
Ethacridine: Known for its antiseptic properties.
Uniqueness
These groups can be modified to introduce various functional groups, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
89347-19-3 |
---|---|
Molecular Formula |
C17H17NS2 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
2,9-bis(ethylsulfanyl)acridine |
InChI |
InChI=1S/C17H17NS2/c1-3-19-12-9-10-16-14(11-12)17(20-4-2)13-7-5-6-8-15(13)18-16/h5-11H,3-4H2,1-2H3 |
InChI Key |
HWBMSIRMRAYHJA-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC |
Origin of Product |
United States |
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